N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide
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Overview
Description
N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide typically involves the reaction of 1-methylindole with piperidine-1-carboxylic acid chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group in the carboxamide can be reduced to form amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Oxindole derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide involves its interaction with specific molecular targets in the body. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This compound can inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(1-methyl-1H-indol-3-yl)methylacetamide
- N-(1-methyl-1H-indol-3-yl)ethylcarboxamide
- N-(1-methyl-1H-indol-3-yl)propylcarboxamide
Uniqueness
N-(1-methyl-1H-indol-3-yl)piperidine-1-carboxamide is unique due to its specific structural features, such as the piperidine ring attached to the indole moiety. This structural arrangement imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-(1-methylindol-3-yl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-11-13(12-7-3-4-8-14(12)17)16-15(19)18-9-5-2-6-10-18/h3-4,7-8,11H,2,5-6,9-10H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSDZJBSZOWYKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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